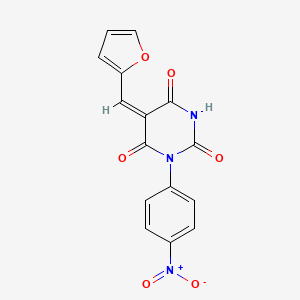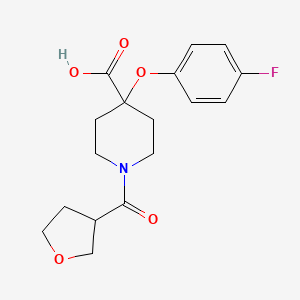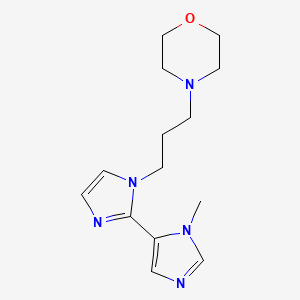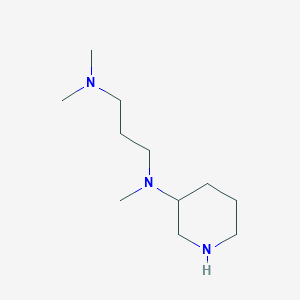
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FNP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. FNP has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In
Wirkmechanismus
The mechanism of action of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. Additionally, 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit antimicrobial effects by inhibiting the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit a range of biological activities, making it a versatile tool for studying various biological processes. However, 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations for use in lab experiments. It is a highly reactive compound that can be difficult to handle, and it can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is to further elucidate the mechanism of action of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, particularly its effects on key enzymes and signaling pathways. Another area of research is to explore the potential applications of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, future research could focus on developing new derivatives of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione with improved biological activity and reduced toxicity.
Synthesemethoden
The synthesis method of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine, followed by the addition of furfural. The resulting product is then subjected to cyclization to yield 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.
Eigenschaften
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O6/c19-13-12(8-11-2-1-7-24-11)14(20)17(15(21)16-13)9-3-5-10(6-4-9)18(22)23/h1-8H,(H,16,19,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBQPAVLDXHRBM-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(furan-2-ylmethylidene)-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5493144.png)

![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5493159.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B5493163.png)
![6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B5493170.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one](/img/structure/B5493181.png)
![3-(1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5493182.png)

![4-methoxy-3-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5493196.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5493197.png)


![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5493236.png)
![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)